molecular formula C22H37NO B14305691 N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide CAS No. 114289-39-3

N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide

Cat. No.: B14305691
CAS No.: 114289-39-3
M. Wt: 331.5 g/mol
InChI Key: HVJRZYYYBUJSGK-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylphenyl group attached to a dimethyldodecanamide moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid . The reaction conditions often require heating to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound stabilizes neuronal membranes by inhibiting ionic fluxes, thereby preventing the initiation and conduction of nerve impulses . This action results in the numbing effect observed in local anesthesia.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

    Bupivacaine: Known for its longer duration of action compared to lidocaine.

    Mepivacaine: Similar to lidocaine but with a slightly different chemical structure.

Uniqueness

N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

114289-39-3

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2-dimethyldodecanamide

InChI

InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-17-22(4,5)21(24)23-20-18(2)15-14-16-19(20)3/h14-16H,6-13,17H2,1-5H3,(H,23,24)

InChI Key

HVJRZYYYBUJSGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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